molecular formula C11H13NO4 B2885097 4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid CAS No. 949840-28-2

4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid

Cat. No. B2885097
CAS RN: 949840-28-2
M. Wt: 223.228
InChI Key: GDANEWMGCYYROI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid” is a biochemical used for proteomics research . Its molecular formula is C11H13NO4 and it has a molecular weight of 223.23 .

Scientific Research Applications

Synthesis and Derivative Formation

A notable application in scientific research for compounds similar to 4-[2-(Ethylamino)-2-oxoethoxy]benzoic acid involves the synthesis of α-ketoamide derivatives. For instance, OxymaPure, ethyl 2-cyano-2-(hydroxyimino)acetate, has been utilized as an additive in the carbodiimide (DIC) approach for synthesizing a series of α-ketoamide derivatives. This method demonstrated clear advantages over traditional approaches in terms of purity and yield, showcasing the potential for synthesizing compounds with similar structures to this compound for various research applications (El‐Faham et al., 2013).

Antimicrobial and Antioxidant Studies

Research on derivatives of benzoic acid, such as ethyl 2-(4-chlorobenzylidene)-3-oxobutanoate, has explored their potential antimicrobial and antioxidant activities. This work underscores the broader implications of studying similar benzoic acid derivatives for understanding their biological activities and potential therapeutic applications (Kumar et al., 2016).

Quantum Chemical Studies

Quantum chemical studies on derivatives of benzoic acid have provided insights into the dissociation behaviors and chemical properties of such compounds. These studies are crucial for understanding the fundamental chemical interactions and properties of benzoic acid derivatives, which can inform their application in various scientific and industrial contexts (Sainsbury, 1975).

Metal-Organic Frameworks

The construction of metal–organic frameworks (MOFs) using carboxylate-assisted ethylamide ligands demonstrates the utility of benzoic acid derivatives in creating materials with novel properties. These MOFs have been studied for their thermostability and luminescence, highlighting the role of benzoic acid derivatives in developing new materials for potential use in sensing, catalysis, and other applications (Sun et al., 2012).

C–H Functionalization

Pd(II)-catalyzed meta-C–H functionalizations of benzoic acid derivatives represent a significant advancement in organic synthesis, providing a method for selectively modifying the benzoic acid core. This technique opens up new pathways for the structural diversification of benzoic acid derivatives, with potential applications in drug development and materials science (Li et al., 2016).

properties

IUPAC Name

4-[2-(ethylamino)-2-oxoethoxy]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-2-12-10(13)7-16-9-5-3-8(4-6-9)11(14)15/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDANEWMGCYYROI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)COC1=CC=C(C=C1)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.